molecular formula C10H9F3N2 B1360193 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 63815-72-5

1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B1360193
CAS No.: 63815-72-5
M. Wt: 214.19 g/mol
InChI Key: QIOYCRVQIQHGRR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 1 and 2, and a trifluoromethyl group at position 5 on the benzimidazole ring

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it has been found to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it binds to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and organ function.

Metabolic Pathways

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the balance of metabolic pathways and influence the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Its localization and accumulation within tissues can affect its biochemical activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments or organelles within cells, such as the mitochondria and endoplasmic reticulum . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the trifluoromethyl group. One common method involves the reaction of 1,2-diaminobenzene with 2,2,2-trifluoroacetaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .

Properties

IUPAC Name

1,2-dimethyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-6-14-8-5-7(10(11,12)13)3-4-9(8)15(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOYCRVQIQHGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069992
Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63815-72-5
Record name 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Record name 1,2-dimethyl-5-(trifluoromethyl)-1H-benzimidazole
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